molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol

9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B13930955
M. Wt: 184.19 g/mol
InChI Key: ZJFQROWBHQUHHK-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indol-6-ol is a β-carboline alkaloid featuring a fused pyrido-indole scaffold with a hydroxyl group at position 4. It is a key structural moiety in natural products such as 10-hydroxyusambarensine, isolated from Strychnos usambarensis and fungal species like Paraconiothyrium brasiliense . This compound exhibits significant biological activity, including interactions with viral enzymes (e.g., SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and transmembrane protease serine 2 (TMPRSS2)) through hydrogen bonding and hydrophobic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Natural Products

Compound Structural Features Biological Relevance Source
10-Hydroxyusambarensine Contains 9H-pyrido[3,4-b]indol-6-ol moiety Inhibits SARS-CoV-2 RdRp and TMPRSS2 Strychnos usambarensis
Cryptoquindoline β-Carboline core with methoxy groups RdRp inhibition; conserved binding to viral polymerases African medicinal plants
Tangutorid E β-Carboline with acetyl substituent Xanthine oxidase inhibition (IC₅₀: 9.30 mM) Fungal metabolites

Key Insights :

  • The hydroxyl group in this compound enhances hydrogen bonding compared to methoxy or acetyl groups in analogs like cryptoquindoline and tangutorid E .
  • β-Carboline alkaloids with hydrophobic substituents (e.g., methyl or phenyl groups) exhibit stronger hydrophobic interactions with protein pockets .

Key Insights :

  • N-alkylation (e.g., ethyl, isopropyl) improves membrane permeability but may reduce hydrogen-bonding capacity .
  • Methyl or halogen substituents (e.g., bromo) can enhance toxicity or alter target specificity .

Functional Group Variations

Table 2: Impact of Functional Groups on Activity

Functional Group Role in Binding/Activity Example Compound
Hydroxyl (-OH) Forms hydrogen bonds with Asp189, His57 This compound
Methoxy (-OCH₃) Reduces polarity; hydrophobic interactions Cryptoquindoline
Amido (-CONH₂) Stabilizes protein-ligand interactions N-Ethyl-9H-pyrido[3,4-b]indole-3-formamide

Key Insights :

  • Hydroxyl groups are critical for antiviral activity, while methoxy groups favor hydrophobic binding .
  • Amido derivatives show promise in drug design due to their balanced polarity and stability .

Table 3: Enzymatic Inhibition and Toxicity

Compound Target Enzyme IC₅₀/EC₅₀ Toxicity Profile
This compound SARS-CoV-2 RdRp Not reported Non-cytotoxic
Flazin Xanthine oxidase 0.68 mM Low cytotoxicity
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole N/A N/A Neurotoxic

Key Insights :

  • Methylation at position 1 correlates with neurotoxicity, as seen in 6-methoxy-1-methyl derivatives .
  • Natural β-carbolines like flazin exhibit potent enzyme inhibition without cytotoxicity .

Computational Binding Dynamics

  • RMSD Analysis : this compound and Zidovudine show similar backbone RMSD (~1 Å) in thymidine kinase binding, suggesting comparable stability .
  • Hydrophobic Interactions : The phenyl group of this compound interacts with CYS119 and TRP215, akin to benzamidine in TMPRSS2 .

Biological Activity

Overview

9H-pyrido[3,4-b]indol-6-ol is a compound belonging to the β-carboline family of alkaloids, characterized by its bicyclic structure that incorporates both pyridine and indole moieties. Its molecular formula is C11H8N2O, with a molecular weight of approximately 184.20 g/mol. The compound has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry, including anti-cancer, neuroprotective, and anti-parasitic properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, colon, and melanoma cancers. For instance, a study showed that derivatives of this compound had IC50 values as low as 80 nM against breast cancer cells and exhibited selective cytotoxicity towards cancer cells compared to normal cells .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It acts by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.

3. Antileishmanial Activity
this compound has also shown promising results as an anti-leishmanial agent. In vitro studies demonstrated its efficacy against Leishmania donovani, indicating potential for therapeutic applications in treating leishmaniasis.

4. Antioxidant Properties
The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related damage in cells. This property is crucial for its potential use in various therapeutic contexts, including aging and chronic diseases.

The mechanism of action of this compound involves interaction with multiple biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as MAO, leading to increased neurotransmitter levels.
  • Binding Affinity : It binds to active sites on various enzymes and receptors, potentially modulating their activity by mimicking natural ligands.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by altering gene expression profiles related to cell survival pathways .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity. For example:

  • Substituents at specific positions can enhance the compound's ability to cross cell membranes and increase bioavailability.
  • Derivatives with different functional groups have shown varied potency against cancer cell lines, indicating that careful design can optimize therapeutic effects .

Case Studies

Several case studies highlight the biological potential of this compound:

  • Anticancer Efficacy : A study evaluated a series of pyrido[3,4-b]indole derivatives for anticancer activity against several cell lines. The most potent derivative exhibited an IC50 value of 80 nM against breast cancer cells while maintaining a high selectivity index compared to normal cells .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain tissue.

Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : It serves as a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
  • Bioimaging : Its fluorescent properties make it suitable for applications in bioimaging and diagnostics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-pyrido[3,4-b]indol-6-ol and its derivatives?

The compound can be synthesized via Pictet-Spengler cyclization using 5-hydroxy-L-tryptophan and aryl glyoxal monohydrates in acidic conditions, followed by aqueous workup and silica gel chromatography . Derivatives like 1-substituted analogs (e.g., 1-benzyl or 1-(4-methoxybenzyl)) are prepared by reacting intermediates with hydrazine hydrate and KOH in ethylene glycol at elevated temperatures . Alternative routes include esterification of 9H-pyrido[3,4-b]indole-3-carboxylic acid with n-butanol (66% yield) .

Q. How is this compound characterized using spectroscopic methods?

Characterization involves:

  • 1^1H NMR (400 MHz, CD3_3OD): Peaks for aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 315.325 for derivatives) confirmed via GC-MS with electron ionization .
  • IR spectroscopy : Stretching vibrations for OH (~3400 cm1^{-1}) and C=N bonds (~1600 cm1^{-1}) .

Q. What are the key physical properties of this compound?

The compound crystallizes as white to pale-yellow powder with a melting point of 189–190°C . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) with mild heating . Stability is pH-dependent, degrading under strong acidic or basic conditions .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at -20°C , away from oxidizers and moisture. Prolonged exposure to light or heat (>200°C) may release toxic gases (e.g., NOx_x) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization studies show:

  • Base selection : Cs2_2CO3_3 in t-BuOH at 110°C yields 25% for 9-ethyl derivatives, suggesting catalytic systems (e.g., Pd) or microwave-assisted synthesis may enhance efficiency .
  • Solvent effects : Ethylene glycol improves cyclization due to high boiling point, while DMF accelerates side reactions .

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in 1^1H NMR shifts (e.g., δ 7.2 vs. 7.5 ppm for aromatic protons) may arise from solvent polarity (CD3_3OD vs. DMSO-d6_6) or substituent electronic effects. Cross-validation with 2D NMR (COSY, HSQC) and high-resolution MS is critical .

Q. What methodologies are used to evaluate the biological activity of this compound analogs?

  • Antiviral assays : Dose-dependent inhibition of HSV-1 in Vero cells (IC50_{50} values) .
  • Antibacterial screens : Disk diffusion against gram-positive bacteria (e.g., S. aureus), with MIC values correlated to substituent hydrophobicity .
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HeLa) to assess selectivity .

Q. What advanced analytical techniques detect this compound in complex matrices?

UPLC-MS/MS with ESI+ mode and MRM transitions (e.g., m/z 169.03 → 114.96 for norharman) achieves detection limits of 0.1 ng/g in lipid-rich samples. Validation includes spike-recovery studies (85–110%) .

Q. How do structural modifications at the 1-position affect bioactivity?

  • 1-Methyl substitution : Enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • 1-(4-Methoxybenzyl) : Increases antiviral potency (e.g., Eudistomin X) due to electron-donating groups stabilizing receptor interactions .

Q. How can contradictory data on thermal degradation pathways be addressed?

Conflicting reports on decomposition products (e.g., NOx_x vs. CO) require thermogravimetric analysis (TGA) coupled with FTIR gas-phase monitoring . Controlled pyrolysis at 200–400°C under inert vs. oxidative atmospheres clarifies degradation mechanisms .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H

InChI Key

ZJFQROWBHQUHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3

Origin of Product

United States

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